molecular formula C19H26BN3O3 B13929992 N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl)pivalamide

Cat. No.: B13929992
M. Wt: 355.2 g/mol
InChI Key: MVZHMROOHKXPLL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a boronate ester group, which is known for its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide typically involves multiple steps. One common method includes the borylation of a quinazoline derivative using a boronate ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boronate ester group, which can interact with diols in biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting biomolecules with diol functionalities. Additionally, the quinazoline core can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-quinazolinyl]propanamide is unique due to its combination of a quinazoline core and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-yl]propanamide

InChI

InChI=1S/C19H26BN3O3/c1-17(2,3)16(24)23-15-13-10-12(8-9-14(13)21-11-22-15)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24)

InChI Key

MVZHMROOHKXPLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN=C3NC(=O)C(C)(C)C

Origin of Product

United States

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